Superior Anti-HIV Therapeutic Index vs. Closest Lignan Analogs
Schisantherin D demonstrates a superior therapeutic index (TI) against HIV-1 replication compared to structurally related lignans. In acutely infected H9 cells, Schisantherin D exhibited an EC50 of 0.5 μg/mL and a TI of 110, while the analog schisandrin-C showed an EC50 of 1.2 μg/mL and a TI of 33.3 [1]. This 2.4-fold lower EC50 and 3.3-fold higher TI directly support its selection for antiviral research where safety margin is a critical factor.
| Evidence Dimension | Anti-HIV-1 replication activity and selectivity |
|---|---|
| Target Compound Data | EC50 = 0.5 μg/mL, TI = 110 |
| Comparator Or Baseline | Schisandrin-C: EC50 = 1.2 μg/mL, TI = 33.3 |
| Quantified Difference | Schisantherin D: 2.4-fold lower EC50, 3.3-fold higher TI |
| Conditions | Acutely HIV-1 infected H9 lymphocyte cells |
Why This Matters
Higher therapeutic index indicates better antiviral selectivity with reduced cytotoxicity, a key criterion for prioritizing compounds in antiviral drug development and procurement.
- [1] Chen DF, Zhang SX, Xie L, Xie JX, Chen K, Kashiwada Y, Zhou BN, Wang P, Cosentino LM, Lee KH. Anti-AIDS agents--XXVI. Structure-activity correlations of Gomisin-G-related anti-HIV lignans from Kadsura interior and of related synthetic analogues. Bioorg Med Chem. 1997;5(8):1715-23. View Source
